Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

Catalog No.
S14150471
CAS No.
M.F
C7H11ClO4S
M. Wt
226.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

Product Name

Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

IUPAC Name

methyl 2-(3-chlorosulfonylcyclobutyl)acetate

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)4-5-2-6(3-5)13(8,10)11/h5-6H,2-4H2,1H3

InChI Key

BPYYDFHJNCUUKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)S(=O)(=O)Cl

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring and a chlorosulfonyl functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactive nature of its chlorosulfonyl group, which can participate in various

  • Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
  • Hydrolysis: In aqueous conditions, the chlorosulfonyl group may hydrolyze to form corresponding sulfonic acids.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods can be employed to synthesize methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate:

  • Direct Sulfonation: Cyclobutyl acetate can be treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the desired position.
  • Nucleophilic Substitution: Starting from a suitable cyclobutane derivative, a nucleophile can be introduced to form the chlorosulfonyl derivative.
  • Esterification: The final ester can be formed by reacting the resulting acid with methanol in the presence of an acid catalyst.

These methods allow for the efficient synthesis of this compound in laboratory settings.

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has potential applications in various fields:

  • Pharmaceuticals: Due to its reactive functional groups, it may serve as an intermediate in drug synthesis.
  • Agricultural Chemicals: Compounds with similar structures have been explored for their herbicidal properties.
  • Materials Science: The compound could be utilized in developing new materials with specific chemical properties.

Interaction studies involving methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate primarily focus on its reactivity with biological molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that affect biological activity. Such interactions are crucial for understanding the compound's pharmacological profiles and toxicity.

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate shares structural similarities with other compounds containing cyclobutyl rings and sulfonic acid derivatives. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-cyclobutylacetateCyclobutyl ring and ester functional groupSimple ester without sulfonic functionality
3-Chloropropanesulfonic acidSulfonic acid with a three-carbon chainStrongly acidic and water-soluble
Cyclobutanesulfonic acidSulfonic acid directly attached to cyclobutaneMore acidic than methyl ester derivatives

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is unique due to its combination of a cyclobutyl structure with a chlorosulfonyl group, which enhances its reactivity compared to simpler derivatives.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

226.0066577 g/mol

Monoisotopic Mass

226.0066577 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types